Methyl-2-[(chloroacetyl)amino]-2-phenylacetate
Description
Properties
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-16-11(15)10(13-9(14)7-12)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPUVHBMCLHMTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation of Methyl 2-Amino-2-Phenylacetate
The most straightforward route involves the acylation of methyl 2-amino-2-phenylacetate with chloroacetyl chloride. This method leverages nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of chloroacetyl chloride.
Procedure :
- Esterification Precursor : Methyl 2-amino-2-phenylacetate is synthesized via esterification of 2-amino-2-phenylacetic acid using thionyl chloride (SOCl₂) in methanol. This step mirrors methodologies described in US6048998A, where thionyl chloride facilitates ester formation under mild conditions (0–30°C).
- Acylation Reaction : The amino ester is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Chloroacetyl chloride (1.05–1.2 equivalents) is added dropwise at 0–5°C, followed by triethylamine (TEA) or pyridine (1.1 equivalents) to neutralize HCl byproducts. The reaction proceeds at 20–25°C for 4–6 hours.
Optimization Insights :
- Excess chloroacetyl chloride (>1.1 equivalents) risks diacylation byproducts.
- Solvent choice impacts reaction rate: DCM offers faster kinetics than THF due to higher polarity.
- Yields typically range from 75–85%, with purity >90% after aqueous workup (NaHCO₃ washes) and recrystallization from ethyl acetate/hexane.
Mixed Anhydride Method
US6562977B2 details mixed anhydride intermediates for amide bond formation, offering an alternative to direct acylation. This approach minimizes side reactions and enhances selectivity.
Procedure :
- Anhydride Formation : Chloroacetic acid (1.0 equivalent) reacts with ethyl chloroformate (1.1 equivalents) in the presence of N-methylmorpholine (NMM) at -10°C to form the mixed anhydride.
- Coupling with Amino Ester : Methyl 2-amino-2-phenylacetate (1.0 equivalent) is added to the anhydride solution at 0°C. The mixture warms to 25°C and stirs for 3–5 hours.
Advantages :
Schotten-Baumann Reaction Conditions
The Schotten-Baumann method employs aqueous-organic biphasic conditions for acylation, ideal for large-scale synthesis.
Procedure :
- Reaction Setup : Methyl 2-amino-2-phenylacetate is suspended in 10% NaOH(aq). Chloroacetyl chloride (1.05 equivalents) is added dropwise with vigorous stirring at 0–5°C.
- Workup : The organic layer (e.g., ethyl acetate) extracts the product, followed by acidification of the aqueous phase to precipitate unreacted starting material.
Challenges :
- Hydrolysis of chloroacetyl chloride in aqueous media necessitates strict temperature control.
- Yields are moderate (70–75%) due to competing ester saponification.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Acylation | 75–85 | 90–95 | Simple setup, short reaction time | Byproduct formation at higher scales |
| Mixed Anhydride | 85–90 | 95–98 | High selectivity, scalable | Requires anhydrous conditions |
| Schotten-Baumann | 70–75 | 85–90 | Aqueous compatibility | Lower yield due to hydrolysis |
Industrial-Scale Considerations
Solvent and Catalyst Selection
Chemical Reactions Analysis
Types of Reactions
Methyl-2-[(chloroacetyl)amino]-2-phenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of new derivatives with different functional groups.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Reduction Reactions: Formation of amines or alcohols.
Scientific Research Applications
Methyl-2-[(chloroacetyl)amino]-2-phenylacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes
Mechanism of Action
The mechanism of action of Methyl-2-[(chloroacetyl)amino]-2-phenylacetate involves its interaction with specific molecular targets and pathways. The chloroacetyl group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds and subsequent inhibition of enzyme activity. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities, where the compound can disrupt essential biological processes in target cells .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Biological Activity
Methyl-2-[(chloroacetyl)amino]-2-phenylacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a chloroacetyl group attached to an amino acid derivative, which is significant for its biological interactions.
Biological Activity
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives in the same category have shown effectiveness against various bacterial strains, including resistant forms. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
2. Anticancer Properties
Studies have reported that related compounds possess anticancer activities, particularly through apoptosis induction in cancer cells. The chloroacetyl group may enhance the compound's ability to form covalent bonds with target proteins, leading to cell death in malignant cells.
3. Enzyme Inhibition
this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it could inhibit proteases or kinases that are crucial for cancer cell proliferation.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of chloroacetyl derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported in the low micromolar range, indicating potent activity.
Case Study 2: Anticancer Mechanism
In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound resulted in increased levels of cleaved caspase-3, a marker for apoptosis. This suggests that the compound may trigger programmed cell death through intrinsic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Covalent Bond Formation : The chloroacetyl group can react with nucleophilic sites on proteins, leading to irreversible inhibition of enzymatic activity.
- Cell Cycle Arrest : Some studies indicate that this compound may cause cell cycle arrest at the G1/S checkpoint, preventing cancer cell proliferation.
Q & A
Q. What are the key synthetic routes for Methyl-2-[(chloroacetyl)amino]-2-phenylacetate, and how do reaction conditions influence yield?
The compound can be synthesized via esterification of substituted glycine derivatives or through nucleophilic substitution reactions. For example, the chloroacetyl group can be introduced via acylation of the amino group in methyl 2-amino-2-phenylacetate under mild alkaline conditions. Critical parameters include temperature control (20–40°C) to avoid hydrolysis of the ester group and solvent selection (e.g., dichloromethane or THF) to enhance reactivity. Stoichiometric excess of chloroacetyl chloride (~1.2–1.5 equivalents) ensures complete substitution .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic signals?
- NMR : The ester methyl group appears as a singlet at ~3.6–3.8 ppm (¹H NMR). The chloroacetyl carbonyl resonates at ~165–170 ppm (¹³C NMR), while the phenyl protons show splitting patterns indicative of para-substitution.
- IR : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) confirm functional groups.
- Mass Spectrometry : Molecular ion peaks at m/z corresponding to the molecular formula (C₁₁H₁₀ClNO₃) and fragments like [M-Cl]+ provide structural validation .
Q. How does hydrolysis of the ester group occur, and what are the resulting products?
Hydrolysis under acidic or basic conditions yields 2-[(chloroacetyl)amino]-2-phenylacetic acid. Basic hydrolysis (NaOH/ethanol, reflux) proceeds faster but risks side reactions at the chloroacetyl group. Controlled acidic conditions (HCl/H₂O, 60°C) minimize degradation, with monitoring via TLC or HPLC to track conversion .
Advanced Research Questions
Q. What strategies are recommended for resolving crystal structures of this compound, particularly when dealing with twinned or low-resolution data?
SHELXL is optimal for refining structures with high-resolution data, leveraging constraints for anisotropic displacement parameters. For twinned crystals, the HKLF5 format in SHELXL can deconvolute overlapping reflections. Key steps include:
- Using Olex2 or similar software for initial model building.
- Applying TWIN/BASF commands in SHELXL to refine twin laws.
- Validating with R-factors (<5% for high-resolution data) and residual density maps .
Q. How do substituents on the phenyl ring (e.g., chloro, methoxy) alter the compound’s reactivity in medicinal chemistry applications?
- Chloro substituents : Enhance electrophilicity at the phenyl ring, facilitating Suzuki couplings or SNAr reactions. The meta-chloro derivative () shows increased bioactivity due to improved lipophilicity (logP ~2.5).
- Methoxy substituents : Electron-donating effects stabilize intermediates in nucleophilic substitutions but may reduce binding affinity in enzyme inhibition assays. Comparative QSAR studies using Hammett constants (σ) can quantify substituent effects .
Q. What experimental approaches are used to analyze the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Docking simulations : AutoDock Vina or Schrödinger Suite to predict binding poses with targets like γ-secretase (relevant to amyloid-beta modulation; see ).
- Kinetic assays : Measure IC₅₀ values via fluorogenic substrates (e.g., for protease inhibition).
- SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantifies binding kinetics (ka/kd) in real time.
- Metabolic stability : Microsomal incubation (human/rat liver microsomes) with LC-MS/MS analysis to assess half-life .
Q. How can contradictory data on the compound’s stability under oxidative conditions be reconciled?
Discrepancies arise from solvent polarity and radical initiators. For example:
- In aprotic solvents (DMF), the chloroacetyl group resists oxidation up to 100°C.
- In protic solvents (MeOH/H₂O), trace Fe³⁺ catalyzes degradation via Fenton-like pathways. Use ESR spectroscopy to detect radical intermediates and chelating agents (EDTA) to suppress side reactions .
Methodological Tables
Q. Table 1: Comparative Reactivity of Substituents in Medicinal Derivatives
| Substituent | Position | logP | IC₅₀ (μM)* | Synthetic Yield (%) |
|---|---|---|---|---|
| Cl | para | 2.3 | 12.4 | 78 |
| Cl | meta | 2.5 | 8.7 | 65 |
| OCH₃ | para | 1.8 | 23.1 | 82 |
| NO₂ | para | 1.9 | >100 | 45 |
| *Enzyme inhibition assay against trypsin-like proteases . |
Q. Table 2: Crystallographic Data Refinement Parameters ()
| Parameter | Value |
|---|---|
| Space group | P1 |
| a, b, c (Å) | 7.4727, 10.4704, 12.2796 |
| α, β, γ (°) | 90.384, 100.716, 94.365 |
| R-factor | 0.039 |
| Twinning fraction | 0.32 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
